3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
CAS No.: 1780940-10-4
Cat. No.: VC2892217
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride - 1780940-10-4](/images/structure/VC2892217.png)
Specification
CAS No. | 1780940-10-4 |
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Molecular Formula | C9H13ClN2O2 |
Molecular Weight | 216.66 g/mol |
IUPAC Name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H |
Standard InChI Key | TYDYRHVRVFLCHM-UHFFFAOYSA-N |
SMILES | CC1=NC=C2N1CCC(C2)C(=O)O.Cl |
Canonical SMILES | CC1=NC=C2N1CCC(C2)C(=O)O.Cl |
Introduction
Structural Characteristics and Relationship to Function
Key Structural Features
The compound's structure includes several key features that contribute to its chemical and biological properties. The imidazo[1,5-a]pyridine scaffold constitutes a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The methyl substituent at position 3 influences the electron density of the imidazole ring, potentially affecting binding affinity to target proteins. The carboxylic acid group at position 7 provides a site for hydrogen bonding and potential derivatization, which can be exploited for structure-activity relationship studies .
Conformational Analysis
The partially saturated nature of the pyridine ring (denoted by 5H,6H,7H,8H- in the nomenclature) creates interesting conformational properties. The reduced aromaticity in this portion of the molecule increases flexibility compared to fully aromatic analogs, potentially allowing the compound to adapt its conformation to fit binding sites more effectively. This conformational flexibility may contribute to the compound's biological activity profile and its ability to interact with various molecular targets.
Structure-Function Relationships
The specific arrangement of functional groups in 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride likely contributes to its observed biological activities. The carboxylic acid functionality serves as a hydrogen bond donor and acceptor, potentially facilitating interactions with amino acid residues in protein binding pockets. The methyl group at position 3 may influence binding orientation and provide hydrophobic interactions with non-polar regions of target proteins.
Synthetic Approaches and Production Methods
Optimization of Reaction Conditions
The synthesis of heterocyclic compounds such as 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically requires careful optimization of reaction conditions to achieve good yields and purity. Factors such as solvent selection, temperature control, and reaction time significantly impact the outcome of these syntheses. Common solvents used in the synthesis of similar compounds include ethanol, tetrahydrofuran, and dimethylformamide, with reaction temperatures ranging from room temperature to reflux conditions.
Purification and Characterization
Purification of the synthesized compound generally involves techniques such as recrystallization, column chromatography, or preparative HPLC. The formation of the hydrochloride salt typically involves treating the purified free base with hydrochloric acid in an appropriate solvent, followed by isolation of the salt through filtration or evaporation. Characterization methods would include spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
Research Applications and Future Directions
Current Research Utilization
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride and related compounds are currently utilized in various research contexts. The compound may serve as:
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A synthetic intermediate for the preparation of more complex molecules
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A pharmacological tool for studying biological pathways and mechanisms
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A reference standard for analytical method development
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A starting point for medicinal chemistry optimization programs
Reaction Chemistry and Derivatization
The carboxylic acid functionality in 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride provides an excellent handle for derivatization and functionalization. Common reactions might include:
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Esterification to produce corresponding esters
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Amide formation to generate various amide derivatives
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Reduction to produce the corresponding alcohol
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Decarboxylation to remove the carboxylic acid group
These transformations could generate libraries of derivatives with potentially enhanced or altered biological activities.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride, including:
Compound | Structural Differences | Molecular Weight | CAS Number |
---|---|---|---|
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid | Free acid form (not HCl salt) | 180.20 g/mol | 1522801-56-4 |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylic acid hydrochloride | Carboxylic acid at position 8; No methyl group | ~216.67 g/mol | Not specified in sources |
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride | Amine instead of carboxylic acid; Dihydrochloride salt | Not specified in sources | 1511732-39-0 |
Functional Comparisons
These structural analogs likely exhibit different pharmacological and physicochemical properties based on their structural differences. The position of functional groups significantly affects binding interactions with biological targets, while the presence or absence of the methyl group influences electron density distribution across the molecule. The nature of the substituent at position 7 (carboxylic acid versus amine) would dramatically alter hydrogen bonding patterns and acid-base properties.
Advantage of Hydrochloride Salt Formation
The formation of hydrochloride salts of these compounds offers several advantages:
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Enhanced water solubility compared to free base forms
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Improved stability during storage and handling
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Better crystallinity, facilitating purification and characterization
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Potentially improved bioavailability in physiological environments
These properties make the hydrochloride salt form particularly valuable for research applications and potential pharmaceutical development.
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